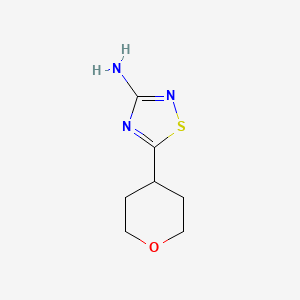

5-(Oxan-4-yl)-1,2,4-thiadiazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(oxan-4-yl)-1,2,4-thiadiazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3OS/c8-7-9-6(12-10-7)5-1-3-11-4-2-5/h5H,1-4H2,(H2,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHZFAPKPRYUSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NC(=NS2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339417-20-7 | |

| Record name | 5-(oxan-4-yl)-1,2,4-thiadiazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 5 Oxan 4 Yl 1,2,4 Thiadiazol 3 Amine

Retrosynthetic Analysis of 5-(Oxan-4-yl)-1,2,4-thiadiazol-3-amine

A retrosynthetic analysis deconstructs the target molecule into simpler, commercially available, or easily synthesized precursors. This process reveals the key bond disconnections that form the basis of a synthetic plan.

For this compound, the primary strategic disconnections are within the 1,2,4-thiadiazole (B1232254) ring itself, as this is the most complex and synthetically challenging part of the molecule. The bond between the oxane ring and the thiadiazole is typically formed by incorporating the oxane moiety into one of the precursors rather than through a late-stage coupling reaction.

The most logical retrosynthetic approach involves a [3+2] disconnection strategy, breaking the heterocycle into a three-atom and a two-atom fragment. A common disconnection for a 3-amino-5-substituted-1,2,4-thiadiazole breaks the S1–N2 and N4–C5 bonds. This leads back to two key precursors: an amidine (or a derivative thereof) which provides the C5 and N4 atoms and the substituent, and a synthon that can provide the S-N-C(NH2) fragment.

Route A: Disconnection of the S1–N2 and N4–C5 bonds points to an oxane-4-carboxamidine intermediate and a thiocyanoamine equivalent.

Route B: Disconnection of the C3–N4 and S1–C5 bonds suggests a precursor containing the S-C(NH2) unit and an intermediate that provides the C5-N4 fragment, such as an N-cyano-imidate derived from the oxane moiety.

The synthesis of the 1,2,4-thiadiazole core is well-documented, with several methods available for constructing the 3-amino-5-substituted pattern. isres.org These methods primarily rely on the cyclization of open-chain sulfur- and nitrogen-containing precursors. A prevalent strategy is the oxidative intramolecular cyclization of N-amidinothioureas (imidoyl thioureas), which are readily formed from the reaction of an amidine with an isothiocyanate. organic-chemistry.org

Alternative methods include the reaction of amidines with sulfur-based reagents or the use of amidoximes as versatile intermediates. researchgate.net The choice of method often depends on the availability of starting materials, desired substitution patterns, and reaction scalability.

Table 1: Selected Synthetic Methods for the 3-Amino-1,2,4-Thiadiazole Core

| Method | Key Precursors | Reagents & Conditions | Ref. |

| Oxidative Cyclization | Imidoyl thioureas | I₂, Br₂, H₂O₂, electro-oxidation | organic-chemistry.org |

| Base-Mediated Tandem Reaction | Amidines, Isothiocyanates | Base (e.g., NaH, K₂CO₃) in DMF | organic-chemistry.org |

| Iodine-Mediated C-N/N-S Formation | Isothiocyanates, Amidines/Cyanamide | I₂, H₂O | organic-chemistry.org |

| Copper-Catalyzed Heterocyclization | N-thioacylguanidines | Cu(II) catalyst, Air | rsc.org |

Introducing the saturated oxan-4-yl (tetrahydropyran-4-yl) ring is most efficiently accomplished by using a starting material that already contains this moiety. Synthesizing the thiadiazole core first and then attempting to attach the bulky, non-aromatic oxane ring would likely result in low yields and require complex coupling chemistry.

Therefore, the most viable strategies begin with readily available oxane-4-yl precursors. Key starting materials include:

Oxane-4-carboxylic acid: Can be converted to the corresponding acid chloride, ester, or amide, which are precursors to the necessary amidine or thioamide intermediates.

Oxane-4-carbonitrile: A direct precursor to oxane-4-carboxamidine and oxane-4-carboxamidoxime.

Oxane-4-carbaldehyde: Can be used in condensation reactions to form intermediates for cyclization.

These precursors ensure that the oxane ring is carried through the synthetic sequence to the final product.

Precursors and Starting Materials for Targeted Synthesis

Based on the retrosynthetic analysis, specific precursors can be proposed for an efficient synthesis of this compound.

Amidoximes are valuable intermediates in the synthesis of nitrogen- and oxygen-containing heterocycles, including 1,2,4-thiadiazoles. researchgate.net The synthesis of the target compound can be envisioned starting from oxane-4-carbonitrile.

Preparation of Oxane-4-carboxamidoxime: The nitrile is treated with hydroxylamine (B1172632) in the presence of a base such as sodium carbonate or potassium carbonate.

Cyclization to form the Thiadiazole Ring: The resulting amidoxime (B1450833) can be reacted with various reagents to form the heterocycle. For instance, reaction with 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) can lead to 5-substituted-1,2,4-thiadiazol-3-one derivatives, which would require subsequent chemical modification to install the 3-amino group. A more direct approach involves reacting the amidoxime with an activated isothiocyanate followed by a cyclodehydration step.

While isocyanides are versatile building blocks in multicomponent reactions, their application in forming this specific 3-amino-1,2,4-thiadiazole structure is less direct compared to the amidoxime or amidine routes.

The cyclization of thiosemicarbazide (B42300) derivatives with carboxylic acids or their equivalents is a classic and highly effective method for synthesizing 1,3,4-thiadiazoles , not the 1,2,4-isomer required for the target compound. nih.govnih.govnih.gov This distinction is critical in planning the synthesis. For example, reacting oxane-4-carboxylic acid with thiosemicarbazide under dehydrating conditions (e.g., concentrated H₂SO₄ or POCl₃) would yield 5-(Oxan-4-yl)-1,3,4-thiadiazol-2-amine, a structural isomer of the target molecule. nih.gov

A more appropriate pathway to the 1,2,4-thiadiazole isomer involves the oxidative cyclization of an N-imidoyl thiourea. This route leverages an amidine precursor, which aligns with the primary retrosynthetic disconnection.

Proposed Synthetic Route via Imidoyl Thiourea Intermediate:

Synthesis of Oxane-4-carboxamidine: This key intermediate is typically prepared from oxane-4-carbonitrile via the Pinner reaction (reaction with an alcohol and HCl followed by ammonolysis) or by direct reaction with reagents like lithium bis(trimethylsilyl)amide.

Formation of the Imidoyl Thiourea: The oxane-4-carboxamidine is reacted with an acyl isothiocyanate, such as benzoyl isothiocyanate. This reaction forms an N-benzoyl-N'-(oxan-4-yl-carbonimidoyl)thiourea intermediate.

Oxidative Cyclization and Deprotection: The intermediate undergoes oxidative cyclization using an agent like iodine or bromine, which facilitates the formation of the N–S bond to close the 1,2,4-thiadiazole ring. The benzoyl protecting group on the 3-amino function is then removed under basic conditions (e.g., hydrolysis with NaOH) to yield the final product, this compound.

Table 2: Representative Conditions for Imidoyl Thiourea Cyclization

| Step | Reactants | Reagents & Solvents | Outcome |

| 1 | Oxane-4-carboxamidine, Benzoyl isothiocyanate | Acetone or THF, room temperature | N-benzoyl-N'-(imidoyl)thiourea intermediate |

| 2 | N-benzoyl-N'-(imidoyl)thiourea | I₂, NaOH(aq), Ethanol (B145695) | 3-(Benzoylamino)-5-(oxan-4-yl)-1,2,4-thiadiazole |

| 3 | 3-(Benzoylamino)-thiadiazole | NaOH, Ethanol/Water, Reflux | This compound |

This pathway represents a robust and well-precedented approach to the synthesis of 3-amino-5-substituted-1,2,4-thiadiazoles, tailored specifically for the introduction of the oxan-4-yl moiety.

Amidine and Isothiocyanate Approaches

A prevalent and versatile strategy for constructing the 3-amino-1,2,4-thiadiazole scaffold involves the reaction between amidines or related precursors and isothiocyanates. This approach builds the heterocyclic core through the formation of key carbon-nitrogen and nitrogen-sulfur bonds. A common pathway involves the base-mediated tandem thioacylation of amidines with aryl isothiocyanates. organic-chemistry.orgacs.org This reaction proceeds through an in situ intramolecular dehydrogenative N–S bond formation of a thioacylamidine intermediate, yielding the 1,2,4-thiadiazole ring. organic-chemistry.org The choice of base and solvent, often sodium hydride in DMF, can be critical in promoting this cyclization. acs.org

Another variation of this methodology involves a copper-catalyzed aerobic oxidative annulation. In this process, an amidine reacts with an isothiocyanate under a copper(II) catalyst and an air or oxygen atmosphere. This method facilitates the necessary C-N and N-S bond formations to yield 5-amino substituted 1,2,4-thiadiazole derivatives under relatively mild conditions. The reaction between an amidine and an isothiocyanate first forms a thioacylguanidine-type intermediate, which then undergoes oxidative heterocyclization to afford the final 3-amino-5-acyl-1,2,4-thiadiazole core. rsc.org

These methods are summarized in the table below, highlighting the key reagents and resulting bond formations.

| Starting Materials | Key Reagents/Catalysts | Intermediate Type | Key Bond Formation | Product Type |

| Amidine, Isothiocyanate | Base (e.g., NaH), DMF | Thioacylamidine | Intramolecular N-S | 3,5-Disubstituted-1,2,4-thiadiazole |

| Amidine, Isothiocyanate | Cu(II) catalyst, Air/O₂ | Thioacylguanidine | Oxidative N-S/C-N | 3-Amino-5-acyl-1,2,4-thiadiazole |

Established Synthetic Pathways to this compound and Analogues

The construction of the target molecule can be envisioned through a convergent synthesis where the 1,2,4-thiadiazole ring is first formed and then functionalized, or where substituted precursors are used to build the fully elaborated molecule in a more linear fashion.

Oxidative cyclization is a cornerstone for the formation of the 1,2,4-thiadiazole ring from various open-chain precursors. This strategy relies on an oxidant to facilitate the crucial intramolecular nitrogen-sulfur (N-S) bond formation. A widely employed method is the iodine-mediated oxidative cyclization of imidoyl thioureas. researchgate.net This metal-free approach is efficient and proceeds under mild conditions, making it highly versatile for synthesizing both 5-amino and 3,5-diamino substituted 1,2,4-thiadiazoles. researchgate.net The reaction is believed to proceed through an initial iodine-mediated activation of the sulfur atom, followed by nucleophilic attack from a nitrogen atom to close the ring.

Another significant oxidative approach is the dimerization of thioamides. acs.org Various oxidizing agents, including hydrogen peroxide (H₂O₂), can be used to convert thioamides into 3,5-disubstituted-1,2,4-thiadiazoles. The H₂O₂-mediated synthesis is particularly noteworthy as it can be performed under metal-free conditions at room temperature using ethanol as a green solvent. researchgate.net Furthermore, electro-oxidative methods have been developed for the intramolecular dehydrogenative N–S bond formation of imidoyl thioureas, providing a catalyst- and external oxidant-free route to 3-substituted 5-amino-1,2,4-thiadiazole derivatives. organic-chemistry.org

The following table summarizes various oxidative cyclization strategies.

| Precursor | Oxidant/Mediator | Conditions | Product Type |

| Imidoyl Thiourea | Molecular Iodine (I₂) | Metal-free, mild | 3-Substituted-5-amino-1,2,4-thiadiazole |

| Thioamide | Hydrogen Peroxide (H₂O₂) | Metal-free, room temp., Ethanol | 3,5-Disubstituted-1,2,4-thiadiazole |

| Imidoyl Thiourea | Electro-oxidation | Catalyst/oxidant-free | 3-Substituted-5-amino-1,2,4-thiadiazole |

To introduce the oxan-4-yl (or tetrahydropyran-4-yl) moiety at the 5-position of the thiadiazole ring, modern cross-coupling reactions are the methods of choice. The Suzuki-Miyaura coupling reaction is a powerful and widely used tool for creating carbon-carbon bonds. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate. youtube.com

In the context of synthesizing this compound, a plausible route involves the Suzuki-Miyaura coupling of a 5-halo-1,2,4-thiadiazol-3-amine derivative with an appropriate oxan-4-yl boronic acid or its corresponding ester (e.g., a pinacol (B44631) ester). Research has demonstrated the feasibility of performing Suzuki-Miyaura reactions on halo-thiadiazoles. For instance, 3,5-dichloro-1,2,4-thiadiazole (B1299824) has been successfully coupled with various arylboronic acids. researchgate.net By controlling the reaction conditions, such as temperature and stoichiometry, selective mono-functionalization at the more reactive 5-position can be achieved. researchgate.net The synthesis and successful coupling of boronic acid esters of similar saturated heterocycles, like tetrahydropyridine, further support the viability of this approach. nih.gov

The general scheme for this key functionalization step is outlined below.

| Heterocyclic Substrate | Boron Reagent | Catalyst System | Product |

| 5-Bromo-1,2,4-thiadiazol-3-amine | Oxan-4-yl-boronic acid pinacol ester | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | This compound |

The introduction of the 3-amine group is a critical step in the synthesis. While some routes build the ring with the amine group already present (e.g., from a guanidine-derived precursor), another powerful strategy is to install it onto a pre-formed thiadiazole ring. The Buchwald-Hartwig amination is a premier method for forming C-N bonds via palladium-catalyzed cross-coupling. wikipedia.orgorganic-chemistry.org

This reaction is exceptionally versatile, allowing for the coupling of an aryl or heteroaryl halide (or triflate) with a wide range of amines. wikipedia.org To synthesize the target compound, a 3-halo-5-(oxan-4-yl)-1,2,4-thiadiazole intermediate could be coupled with an ammonia (B1221849) equivalent. Various ammonia surrogates, such as benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide (LiHMDS), are often used, followed by hydrolysis to reveal the primary amine. organic-chemistry.orglibretexts.org The reaction's success hinges on the selection of an appropriate palladium catalyst and a specialized phosphine (B1218219) ligand, which are crucial for the catalytic cycle involving oxidative addition, amine coordination, and reductive elimination. wikipedia.orglibretexts.org This method has been successfully applied to a variety of nitrogen-containing heterocycles, including pyrazoles and triazoles, demonstrating its broad utility. nih.govresearchgate.net

| Heterocyclic Substrate | Amine Source | Catalyst System | Product |

| 3-Bromo-5-(oxan-4-yl)-1,2,4-thiadiazole | Ammonia Equivalent (e.g., LiHMDS) | Pd Catalyst (e.g., Pd(dba)₂), Phosphine Ligand, Base | This compound |

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like thiadiazoles. mdpi.comnanobioletters.com These approaches focus on improving efficiency and environmental benignity through the use of alternative energy sources, safer solvents, and catalytic methods. mdpi.com Techniques such as microwave irradiation and ultrasonic-assisted synthesis can significantly reduce reaction times and improve yields compared to conventional heating methods. nanobioletters.com

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of 1,2,4-thiadiazoles, several solvent-free methodologies have been developed. One such approach involves the reaction of substituted thioamides with an oxidant like N-bromosuccinamide (NBS) in the presence of basic alumina, where the reaction mixture is simply ground together at room temperature. mdpi.com This method offers high efficiency, excellent yields (often 90-99%), and very short reaction times (5-15 minutes). mdpi.com

When a solvent is necessary, the use of environmentally friendly alternatives is preferred. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Iodine-mediated syntheses of 3-substituted 5-amino-1,2,4-thiadiazoles have been successfully carried out in water, providing a metal-free and convenient strategy. organic-chemistry.orgmdpi.com Similarly, ethanol is considered a greener solvent and has been used for H₂O₂-mediated oxidative cyclizations to form 1,2,4-thiadiazoles. researchgate.net These approaches not only reduce environmental impact but also often simplify product isolation. researchgate.netmdpi.com

The following table highlights green synthetic approaches relevant to thiadiazole synthesis.

| Green Approach | Precursors | Reagents/Conditions | Advantages |

| Solvent-Free Grinding | Thioamide, NBS | Basic Alumina, Room Temp. | High yields, short reaction time, no solvent waste |

| Alternative Solvent: Water | Isothiocyanate, Amidoxime | Iodine (I₂), K₂CO₃, 60 °C | Environmentally benign, metal-free, scalable |

| Alternative Solvent: Ethanol | Thiourea | Hydrogen Peroxide (H₂O₂) | Metal-free, simple operation, clean byproducts |

Biocatalysis in Thiadiazole Synthesis

Biocatalysis is an emerging and sustainable approach for the synthesis of heterocyclic compounds, offering high selectivity under mild reaction conditions. researchgate.netmdpi.com While specific biocatalytic routes for the synthesis of this compound are not extensively documented in current literature, general enzymatic strategies for constructing the 1,2,4-thiadiazole core are applicable.

A notable development in this area is the use of vanadium-dependent haloperoxidase (VHPO) enzymes for the oxidative dimerization of thioamides to form 1,2,4-thiadiazoles. nih.govacs.org This enzyme-mediated strategy utilizes a catalytic amount of a halide salt and hydrogen peroxide as the terminal oxidant. nih.gov The reaction proceeds through two distinct enzyme-mediated sulfur halogenation events that are crucial for the formation of the heterocyclic ring. nih.govacs.org This method has been successfully applied to a diverse range of thioamides, yielding 1,2,4-thiadiazoles in moderate to high yields with excellent chemoselectivity. nih.gov The process relies on an enzymatic halide recycling mechanism, presenting a powerful and sustainable platform for intermolecular bond formation. acs.org

The general applicability of this chemoenzymatic strategy suggests its potential for the synthesis of complex thiadiazoles, including those with substituted moieties like the oxane ring. nih.gov The reaction conditions are environmentally benign compared to traditional methods that often rely on hazardous and strong oxidizing reagents. acs.org

Table 1: Comparison of Conventional vs. Biocatalytic Thiadiazole Synthesis

| Feature | Conventional Synthesis | Biocatalytic Synthesis (VHPO-mediated) |

|---|---|---|

| Reagents | Strong, often hazardous oxidants | H₂O₂, catalytic halide salt |

| Catalyst | Heavy metals, strong acids | Vanadium-dependent haloperoxidase (VHPO) |

| Conditions | Often harsh (high temp., pressure) | Mild (ambient temp., aqueous media) |

| Byproducts | Undesired organic/halogenated waste | Primarily water |

| Selectivity | Can lead to over-halogenation/side reactions | Excellent chemoselectivity |

| Sustainability | Lower | Higher, aligns with green chemistry principles |

Beyond VHPOs, other enzymes like lipases have shown versatility in catalyzing the formation of various heterocyclic compounds, although direct application to 1,2,4-thiadiazoles is less common. researchgate.net Lipases are known to facilitate carbon-carbon bond formation under mild conditions and could potentially be engineered or screened for activity in thiadiazole synthesis pathways. researchgate.net The continuous development of enzyme engineering and biotechnology is expected to expand the toolkit of biocatalysts available for the synthesis of valuable N-heterocyclic compounds. mdpi.com

Stereoselective Synthesis Considerations

Stereoselectivity is a critical consideration in the synthesis of chiral molecules, where the three-dimensional arrangement of atoms significantly impacts biological activity. However, in the case of the target compound, this compound, the molecule itself is achiral.

The oxane (tetrahydropyran) ring is attached to the 1,2,4-thiadiazole core at the C4 position. The C4 carbon of an unsubstituted tetrahydropyran (B127337) ring is not a stereocenter. The ring possesses a plane of symmetry that passes through the oxygen atom (position 1) and the C4 carbon, rendering the molecule superimposable on its mirror image. Consequently, there are no chiral centers in the this compound structure, and therefore no enantiomers or diastereomers to consider.

While the final molecule is achiral, stereoselective synthesis could become relevant if chiral precursors were used or if substituents were introduced on the oxane ring at positions other than C1 or C4. For instance, the synthesis of substituted oxane derivatives often requires stereocontrolled methods to achieve the desired isomer. acs.org Similarly, the synthesis of other heterocyclic compounds, such as monoterpene-based 1,2,4-oxadiazoles, has been accomplished using stereoselective strategies starting from chiral materials. nih.govnih.gov These approaches ensure the desired stereochemistry in the final product, which is crucial for their application as chiral catalysts or for their pharmacological effects. nih.govnih.gov

For the specific synthesis of this compound, the focus remains on regioselectivity and yield optimization rather than stereoselectivity, as no stereoisomers of the final compound exist.

Advanced Spectroscopic and Structural Characterization of 5 Oxan 4 Yl 1,2,4 Thiadiazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the definitive structural assignment of 5-(Oxan-4-yl)-1,2,4-thiadiazol-3-amine, providing detailed insights into its atomic connectivity and spatial arrangement.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the oxane ring and the amine group. The protons on the oxane ring typically appear as complex multiplets due to spin-spin coupling. The methine proton at the C4 position, being adjacent to the thiadiazole ring, is expected to resonate at a downfield chemical shift compared to the other oxane protons. The axial and equatorial protons at C2/C6 and C3/C5 positions of the oxane ring would exhibit different chemical shifts due to their distinct magnetic environments. The amine protons of the 3-amino group are anticipated to appear as a broad singlet.

In the ¹³C NMR spectrum, the carbon atoms of the 1,2,4-thiadiazole (B1232254) ring are expected to show signals in the range of δ 165–190 ppm. The carbons of the oxane ring would resonate at higher field, with the C4 carbon directly attached to the thiadiazole ring being the most deshielded among the oxane carbons. The chemical shifts for the C2/C6 and C3/C5 carbons are expected to be in the typical range for saturated heterocyclic systems.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C3-NH₂ | ~5.0-6.0 (br s) | - |

| Oxane-H4 | ~3.2-3.5 (m) | ~35-40 |

| Oxane-H2/H6 (ax) | ~3.4-3.6 (m) | ~65-70 |

| Oxane-H2/H6 (eq) | ~3.9-4.1 (m) | ~65-70 |

| Oxane-H3/H5 (ax) | ~1.6-1.8 (m) | ~30-35 |

| Oxane-H3/H5 (eq) | ~1.9-2.1 (m) | ~30-35 |

| Thiadiazole-C3 | - | ~180-190 |

| Thiadiazole-C5 | - | ~170-180 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of the ¹H and ¹³C NMR spectra and for confirming the connectivity and stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity within the oxane ring. For instance, correlations would be observed between the H4 proton and the H3/H5 protons, and subsequently between the H3/H5 and H2/H6 protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This would allow for the definitive assignment of the ¹³C signals for the C2/H2, C3/H3, C4/H4, C5/H5, and C6/H6 pairs of the oxane ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. Key correlations would be expected between the oxane H4 proton and the thiadiazole C5 carbon, as well as between the amine protons and the thiadiazole C3 carbon, confirming the attachment of the oxane ring and the amino group to the thiadiazole core.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons, which is crucial for determining the stereochemistry. For the oxane ring, which likely adopts a chair conformation, NOESY would show correlations between axial-axial and axial-equatorial protons, helping to establish the relative orientation of the substituents.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Vibrational spectroscopy provides valuable information about the functional groups present in the molecule.

The Infrared (IR) spectrum of this compound is expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the oxane ring are expected in the 2850-3000 cm⁻¹ range. The C=N and N=C-S vibrations of the thiadiazole ring are anticipated to produce characteristic bands in the 1500-1650 cm⁻¹ region. The C-O-C stretching of the oxane ring would likely be observed around 1100 cm⁻¹.

Raman spectroscopy , being complementary to IR, would also be useful for identifying the vibrational modes, particularly for the symmetric vibrations of the thiadiazole ring.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -NH₂ | N-H stretch | 3300-3500 |

| Oxane C-H | C-H stretch | 2850-3000 |

| Thiadiazole Ring | C=N, C-S stretch | 1500-1650 |

| Oxane C-O-C | C-O-C stretch | 1050-1150 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the exact molecular formula and for elucidating the fragmentation pathways of the molecule. For this compound (C₇H₁₁N₃OS), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental composition.

The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways for such heterocyclic systems could involve:

Cleavage of the oxane ring, leading to the loss of small neutral molecules.

Fragmentation of the thiadiazole ring, which could involve the loss of N₂, S, or other small fragments.

Alpha-cleavage adjacent to the oxane oxygen or the thiadiazole ring.

A plausible fragmentation could involve the initial loss of the oxane ring or parts of it, followed by the characteristic fragmentation of the remaining 3-amino-1,2,4-thiadiazole core.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. If suitable crystals can be obtained, this technique would precisely determine bond lengths, bond angles, and torsional angles of this compound.

The analysis would likely reveal the oxane ring in a chair conformation. A key aspect of the crystal structure would be the intermolecular interactions. The presence of the amino group and the nitrogen atoms in the thiadiazole ring suggests the potential for extensive hydrogen bonding networks, which would play a crucial role in the crystal packing. The thiadiazole ring itself is planar, and its orientation relative to the oxane ring would be a significant structural feature.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands in the UV region, arising from π → π* and n → π* transitions associated with the 1,2,4-thiadiazole ring and the amino group. The exact position of the absorption maxima (λ_max) would be influenced by the solvent polarity. The presence of the amino group as an auxochrome is expected to cause a bathochromic (red) shift in the absorption compared to the unsubstituted thiadiazole core.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Determination (if chiral)

A critical aspect of molecular characterization is the determination of its three-dimensional structure, including its absolute configuration if the molecule is chiral. Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful methods for elucidating the absolute configuration of chiral molecules. However, the applicability of these techniques is contingent upon the inherent chirality of the compound .

The molecular structure of this compound is fundamentally achiral. An analysis of its structure reveals the absence of any stereogenic centers. The oxan (tetrahydropyran) ring is substituted at the C4-position, which is a plane of symmetry within the ring itself. The 1,2,4-thiadiazole ring is also a planar, achiral heterocycle. As the molecule possesses no chiral centers, it does not exist as a pair of enantiomers and therefore does not rotate plane-polarized light.

Consequently, chiroptical spectroscopic techniques like ECD and VCD are not applicable to this compound. These methods measure the differential absorption of left and right circularly polarized light, a phenomenon that is only exhibited by chiral molecules. An achiral compound will not produce an ECD or VCD signal. Therefore, the determination of absolute configuration using these methods is irrelevant for this particular compound.

As no chiroptical data can be generated for an achiral compound, no research findings or data tables related to ECD or VCD for this compound are available.

Reactivity and Derivatization Chemistry of 5 Oxan 4 Yl 1,2,4 Thiadiazol 3 Amine

Transformations at the Thiadiazole Ring System

The 1,2,4-thiadiazole (B1232254) ring is an electron-deficient aromatic system, a characteristic that fundamentally governs its reactivity. The presence of two electronegative nitrogen atoms significantly reduces the electron density of the carbon atoms within the ring, making it generally resistant to electrophilic attack but susceptible to nucleophilic substitution. researchgate.netisres.org

Nucleophilic Attack on the Ring

In contrast to its inertness towards electrophiles, the electron-deficient character of the 1,2,4-thiadiazole ring makes it a target for nucleophilic attack. researchgate.netnih.gov The C5 position is identified as the most reactive site for nucleophilic substitution, particularly if a suitable leaving group is present. isres.org For 5-(Oxan-4-yl)-1,2,4-thiadiazol-3-amine, direct nucleophilic substitution on the ring is unlikely as the oxane group is not a good leaving group.

However, the ring can be susceptible to cleavage under the action of strong nucleophiles, such as potent bases. nih.gov This process involves the attack of the nucleophile on a ring carbon, leading to the breaking of the ring's bonds. The stability of the 1,2,4-thiadiazole ring is substantial, but this pathway can be a consideration under specific, forceful reaction conditions.

Reactions Involving the Exocyclic Amine Functionality

The exocyclic 3-amino group is the most versatile and reactive functional group in this compound. Its reactivity is analogous to that of typical aromatic amines, allowing for a wide array of chemical transformations. The nucleophilicity of this nitrogen atom is the key to its derivatization.

Acylation, Alkylation, and Sulfonylation

The primary amine at the C3 position readily reacts with a variety of electrophilic reagents, leading to the formation of N-substituted derivatives. These reactions are fundamental for modifying the compound's structure and properties.

Acylation: Reaction with acyl halides (like chloroacetyl chloride) or acid anhydrides in the presence of a base yields the corresponding amides. nih.gov This is a common strategy to introduce new functional groups or link the thiadiazole core to other molecular fragments.

Alkylation: The amine can be alkylated using alkyl halides. The reaction may proceed to give mono- and di-alkylated products depending on the stoichiometry and reaction conditions. researchgate.net

Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in a basic medium results in the formation of stable sulfonamides. nih.gov

The following table summarizes these key transformations of the exocyclic amine.

| Reaction Type | Reagent Class | General Structure of Reagent | Product Class |

| Acylation | Acyl Halide / Anhydride | R-CO-Cl / (R-CO)₂O | N-Acyl-thiadiazolamine (Amide) |

| Alkylation | Alkyl Halide | R-X (X = Cl, Br, I) | N-Alkyl-thiadiazolamine |

| Sulfonylation | Sulfonyl Chloride | R-SO₂-Cl | N-Sulfonyl-thiadiazolamine (Sulfonamide) |

Condensation Reactions and Imine Formation

The 3-amino group undergoes condensation reactions with carbonyl compounds, most notably aldehydes and ketones, to form imines, commonly known as Schiff bases. This reaction typically requires acid catalysis and involves the removal of a water molecule. The formation of the C=N double bond provides a versatile linkage for creating more complex molecules and is a widely used reaction for derivatives of amino-thiadiazoles. frontiersin.org

Diazotization and Coupling Reactions

As a primary aromatic-like amine, the 3-amino group can be converted into a diazonium salt. This two-step process is a cornerstone of aromatic chemistry and opens up a vast potential for further functionalization.

Diazotization: The reaction is carried out by treating an acidic solution of this compound with sodium nitrite (B80452) (NaNO₂) at low temperatures (typically 0–5 °C). This converts the amino group (-NH₂) into a diazonium group (-N₂⁺). chemmethod.comuobaghdad.edu.iq

Coupling Reactions: The resulting diazonium salt is a highly reactive electrophile that can readily react with electron-rich aromatic compounds (coupling partners) to form azo compounds. researchgate.net These products contain the characteristic -N=N- azo linkage, which is a prominent chromophore, making these derivatives useful as dyes. nih.govrsc.org

The table below provides examples of common coupling partners used in these reactions.

| Coupling Partner Class | Example | Product Type |

| Activated Phenols | Phenol, 2-Naphthol | Hydroxy-Azo Compound |

| Aromatic Amines | Aniline, N,N-Dimethylaniline | Amino-Azo Compound |

| Active Methylene (B1212753) Compounds | β-Ketoesters | Azo-Methylene Compound |

This reactivity makes the diazonium salt of this compound a valuable intermediate for synthesizing a diverse range of derivatives with potential applications in materials science and medicinal chemistry.

Functionalization and Modification of the Oxan-4-yl Substituent

The oxane (tetrahydropyran) ring is a common motif in medicinal chemistry, valued for its metabolic stability and ability to act as a hydrogen bond acceptor. acs.org While generally robust, its modification is key to tuning the physicochemical properties of the parent molecule. Direct functionalization of the saturated oxane ring in this compound can be achieved through advanced synthetic strategies, primarily palladium-catalyzed C–H bond activation. nih.govacs.org

This approach allows for the stereoselective installation of aryl and heteroaryl groups at the methylene C–H bonds (positions 2, 3, 5, and 6) of the oxane ring. nih.gov The process typically involves a directing group, which in this case could be the amino group or a derivative thereof, to guide the metal catalyst to a specific C-H bond. For instance, γ-methylene C–H arylation of aminotetrahydropyrans has been successfully demonstrated, providing a pathway to novel analogues. nih.govacs.org

The reactivity of the oxane ring is significantly lower than that of strained cyclic ethers like oxetanes, which readily undergo ring-opening reactions. beilstein-journals.orgnih.govresearchgate.net For the oxane moiety, such reactions would require harsh acidic or strongly nucleophilic conditions, which would likely be chemoselective for the more reactive 3-amino-1,2,4-thiadiazole portion of the molecule. Therefore, C-H functionalization remains the most viable strategy for selective modification of the oxan-4-yl substituent.

Below is a table of representative functionalization reactions that could be applied to the oxane ring of the target compound, based on established methodologies for substituted tetrahydropyrans.

| Reaction Type | Reagents and Conditions | Expected Product |

| γ-C–H Arylation | Aryl iodide (e.g., 4-iodotoluene), Pd(OAc)₂, Ligand (e.g., Ac-Gly-OH), Ag₂CO₃, Solvent (e.g., Toluene), Heat | 5-(3-p-tolyl-oxan-4-yl)-1,2,4-thiadiazol-3-amine |

| γ-C–H Heteroarylation | Heteroaryl iodide (e.g., 2-iodopyridine), Pd(OAc)₂, Ligand, Ag₂CO₃, Solvent, Heat | 5-(3-(pyridin-2-yl)-oxan-4-yl)-1,2,4-thiadiazol-3-amine |

Regioselectivity and Stereoselectivity in Synthetic Modifications

Regioselectivity: When subjecting this compound to derivatization, the primary site of reaction is the exocyclic amino group at the C3 position. This amine is significantly more nucleophilic and basic than the ring nitrogen atoms (N2 and N4) or the oxygen atom of the oxane ring. Therefore, reactions with electrophiles such as acyl chlorides, sulfonyl chlorides, and alkyl halides will proceed with high regioselectivity at the 3-amino position. nih.gov Diazotization reactions, which are possible for some aminothiadiazoles, would also selectively occur at this exocyclic amine. researchgate.netchemmethod.com

Stereoselectivity: The stereochemical outcomes of modifications are most relevant when functionalizing the oxane ring itself. The oxane ring exists predominantly in a chair conformation, with the bulky 5-(3-amino-1,2,4-thiadiazolyl) group occupying the more stable equatorial position to minimize steric interactions. This conformational preference is a critical factor in directing the stereoselectivity of subsequent reactions on the ring.

For instance, in a C-H functionalization reaction at the C3 or C5 positions, the approach of the catalyst and reagents would be influenced by the steric hindrance of the equatorial thiadiazole group. This typically leads to the formation of a major diastereomer. nih.gov Methodologies for the stereoselective synthesis of highly substituted tetrahydropyrans often rely on intramolecular cyclizations of acyclic precursors where stereocenters are set with high control. mdpi.comorganic-chemistry.orgamanote.com In the case of modifying the pre-existing ring, stereocontrol is achieved by exploiting the conformational bias, leading to products where the new substituent is often introduced trans to the existing C4-substituent.

Mechanistic Investigations of Key Derivatization Pathways

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. The primary derivatization pathways for this compound involve reactions at the amino group and the synthesis of the core structure itself.

N-Acylation/N-Alkylation: The derivatization of the 3-amino group follows well-established mechanisms. N-acylation with an acyl chloride, for example, proceeds via a nucleophilic addition-elimination pathway. The lone pair of the amino nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of a chloride ion, followed by deprotonation, yields the corresponding amide.

Synthesis of the 1,2,4-Thiadiazole Core: The formation of the 3-amino-1,2,4-thiadiazole ring is typically achieved through the oxidative cyclization of an appropriate precursor, such as an N-acylamidinothiourea or an imidoyl thiourea. ijert.orgorganic-chemistry.org A common mechanistic pathway involves the intramolecular oxidative formation of a nitrogen-sulfur (N–S) bond. organic-chemistry.orgacs.org For instance, starting from tetrahydropyran-4-carboxamidinothiourea, an oxidizing agent (e.g., iodine, phenyliodine(III) bis(trifluoroacetate)) facilitates the removal of two hydrogen atoms, leading to the direct formation of the stable, aromatic 1,2,4-thiadiazole ring system. ijert.orgorganic-chemistry.org Copper-catalyzed oxidative heterocyclization from related precursors provides another efficient mechanistic route. rsc.org

Mechanism for Oxidative N-S Bond Formation:

The amidinothiourea precursor exists in tautomeric equilibrium.

An oxidizing agent accepts electrons from the sulfur and/or nitrogen atoms.

A nucleophilic nitrogen attacks the now-electrophilic sulfur atom, forming the N-S bond and initiating ring closure.

Elimination of protons and the reduced form of the oxidant regenerates the aromatic system, yielding the final 3-amino-1,2,4-thiadiazole product.

Synthesis of Structurally Related Analogues and Homologues

The synthesis of analogues and homologues of this compound can be systematically approached by modifying the starting materials used to construct the core structure or by post-synthesis modification.

Analogues with Modified 5-Substituent: Structurally related analogues can be synthesized by replacing the oxane precursor with other cyclic or acyclic moieties. For example, using cyclohexanecarboxamidine or cyclopentanecarboxamidine in the oxidative cyclization reaction would yield the corresponding 5-cyclohexyl or 5-cyclopentyl analogues. This modular approach allows for extensive exploration of the structure-activity relationship at the 5-position.

Analogues with Modified 3-Amino Group: Derivatization of the 3-amino group, as discussed previously, provides a straightforward route to a wide array of N-substituted analogues. Acylation, sulfonylation, and alkylation reactions can introduce various functional groups, altering the compound's polarity, size, and hydrogen-bonding capabilities.

Homologues with Different Ring Sizes: Homologues can be prepared by using precursors with different saturated oxygen-containing rings. For instance, starting with oxetane-3-carboxamidine would lead to the 5-(oxetan-3-yl) homologue, while using an oxepane-derived precursor would yield the corresponding seven-membered ring homologue.

The following table outlines synthetic strategies for preparing various analogues and homologues.

| Target Analogue/Homologue | Precursor 1 | Precursor 2 | Key Reaction Type |

| 5-Cyclohexyl-1,2,4-thiadiazol-3-amine | Cyclohexanecarboxamidine | Thiourea derivative | Oxidative Cyclization |

| 5-(Oxan-4-yl)-N-acetyl-1,2,4-thiadiazol-3-amine | This compound | Acetyl Chloride | N-Acylation |

| 5-(Oxetan-3-yl)-1,2,4-thiadiazol-3-amine | Oxetane-3-carboxamidine | Thiourea derivative | Oxidative Cyclization |

| 5-(3-phenyloxan-4-yl)-1,2,4-thiadiazol-3-amine | This compound | Phenyl iodide | Pd-catalyzed C-H Arylation |

This systematic approach to modification allows for the generation of a diverse chemical library for further investigation.

Computational and Theoretical Investigations of 5 Oxan 4 Yl 1,2,4 Thiadiazol 3 Amine

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which govern the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on their electron density. scholarsresearchlibrary.com For 5-(Oxan-4-yl)-1,2,4-thiadiazol-3-amine, DFT would be used to optimize the molecular geometry to find its most stable, lowest-energy (ground state) conformation.

From this optimized structure, various properties can be calculated, including bond lengths, bond angles, and dihedral angles. Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy can also be determined. scholarsresearchlibrary.com DFT calculations on similar heterocyclic compounds have successfully predicted these properties, showing good agreement with experimental data where available. nih.gov

Table 1: Illustrative Predicted Ground State Properties for a Thiadiazole Derivative (Example Data) This table presents typical data obtained from DFT calculations on thiadiazole analogs and serves as an example of what would be determined for this compound.

| Parameter | Value |

| Total Energy (Hartree) | -850.1234 |

| Dipole Moment (Debye) | 3.5 D |

| C=N Bond Length (Å) | 1.35 Å |

| C-S Bond Length (Å) | 1.75 Å |

| N-N Bond Length (Å) | 1.38 Å |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scholarsresearchlibrary.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. scholarsresearchlibrary.comresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and easily polarizable. scholarsresearchlibrary.com For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies (Example Data) This table shows example FMO data for a related thiadiazole compound, illustrating the parameters calculated for this compound.

| Parameter | Energy (eV) |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.3 eV |

| HOMO-LUMO Gap (ΔE) | 4.5 eV |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. nih.gov It is used to predict how a molecule will interact with other molecules, particularly in non-covalent interactions like hydrogen bonding. researchgate.net The map uses a color scale to show different electrostatic potential values:

Red: Regions of high electron density (negative potential), typically associated with lone pairs on electronegative atoms like oxygen and nitrogen. These are sites for electrophilic attack.

Blue: Regions of low electron density (positive potential), usually around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack.

Green: Neutral or non-polar regions.

For this compound, an MEP map would highlight the electronegative nitrogen and sulfur atoms of the thiadiazole ring and the oxygen of the oxane ring as potential hydrogen bond acceptors, while the amine hydrogens would be potential hydrogen bond donors. scholarsresearchlibrary.com

Conformational Analysis and Energy Landscape Exploration

Due to the flexible oxane ring and its connection to the thiadiazole ring, this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for converting between them. nih.gov

This is typically done by systematically rotating the single bonds in the molecule (e.g., the bond connecting the two rings) and calculating the energy at each step using quantum chemical methods like DFT. semanticscholar.org The results are plotted on a potential energy surface (PES), which reveals the low-energy conformers (local minima) and the transition states (saddle points) that connect them. This information is vital for understanding how the molecule's shape influences its interactions with biological targets. semanticscholar.org

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters, which is invaluable for confirming the structure of a synthesized compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic shielding values for ¹H and ¹³C nuclei. nih.gov These calculated values can then be correlated with experimental chemical shifts to aid in spectral assignment. semanticscholar.org

IR Spectroscopy: DFT calculations can determine the vibrational frequencies and intensities of a molecule. scholarsresearchlibrary.com The predicted infrared (IR) spectrum can be compared with the experimental spectrum to identify characteristic functional group vibrations, such as N-H stretching from the amine group or C=N stretching from the thiadiazole ring. scholarsresearchlibrary.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. This provides information about the molecule's electronic structure and its potential color and photostability.

Table 3: Illustrative Predicted Vibrational Frequencies (IR) for a Thiadiazole Amine Analog (Example Data) This table provides an example of key vibrational modes that would be calculated for this compound.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3450, 3350 |

| C-H Stretch (Oxane) | 2980-2850 |

| C=N Stretch (Thiadiazole) | 1630 |

| C-O-C Stretch (Oxane) | 1100 |

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Solvent Effects

While quantum chemical calculations are typically performed on a single molecule in a vacuum (gas phase), Molecular Dynamics (MD) simulations can model the behavior of a molecule in a more realistic environment, such as in a solvent like water. nih.gov

MD simulations track the movements of all atoms in a system over time by solving Newton's equations of motion. This allows for the study of:

Solvent Effects: How solvent molecules arrange around the solute and affect its conformation and properties.

Dynamic Behavior: The flexibility of the molecule and the transitions between different conformations in solution.

Intermolecular Interactions: How the molecule interacts with surrounding water molecules through hydrogen bonds and other forces.

For this compound, MD simulations would provide a dynamic picture of its structure and hydration shell, offering insights into its solubility and how it might behave in a biological, aqueous environment.

Reaction Mechanism Studies and Transition State Identification

Understanding the reaction mechanisms for the synthesis of thiadiazole derivatives is crucial for optimizing reaction conditions and improving yields. While specific mechanistic studies for this compound are not extensively detailed in the available literature, plausible mechanisms have been proposed for structurally similar compounds, particularly for 1,3,4-thiadiazole (B1197879) and 1,2,3-thiadiazole (B1210528) isomers.

For instance, the synthesis of 5-(1H-indol-3-yl)-1,3,4-thiadiazol-2-amine is proposed to proceed through several key intermediates. nih.gov The mechanism begins with the formation of an N-tosylhydrazone from an indole-3-carboxaldehyde. nih.gov This intermediate is believed to form an iodonium (B1229267) ion in the presence of molecular iodine. nih.gov A subsequent nucleophilic attack by a thiocyanate (B1210189) ion, followed by the elimination of hydrogen iodide and intramolecular cyclization, leads to the formation of the thiadiazole ring. nih.gov The final step involves the loss of a p-methylbenzenesulfonic acid molecule to yield the stable 2-amino-1,3,4-thiadiazole (B1665364) product. nih.gov

Another general synthetic route involves the cyclization of thiosemicarbazides with various reagents. The reaction of thiosemicarbazide (B42300) with carboxylic acids in the presence of a condensing agent like polyphosphate ester (PPE) provides a one-pot method for synthesizing 2-amino-1,3,4-thiadiazoles. nih.gov Similarly, oxidative cyclization of thiosemicarbazones using reagents like ferric chloride is a common method. growingscience.com Computational studies for such reactions would typically involve density functional theory (DFT) calculations to map the potential energy surface, identify transition states, and calculate activation energies for each step of the proposed mechanism. These theoretical calculations help to validate proposed pathways and understand the factors controlling the reaction's feasibility and regioselectivity.

Table 1: Proposed Intermediates in Thiadiazole Synthesis

| Reaction Type | Key Starting Materials | Proposed Intermediates | Final Ring System |

|---|---|---|---|

| Iodine-mediated cyclization nih.gov | Indole-3-carboxaldehyde, p-toluenesulfonyl hydrazide, Ammonium thiocyanate | N-tosylhydrazone, Iodonium ion, Thiocyanate adduct | 1,3,4-Thiadiazole |

| Acid-catalyzed cyclization mdpi.com | Acyl thiosemicarbazides | Protonated thiosemicarbazide | 1,3,4-Thiadiazole |

| Oxidative cyclization growingscience.com | Thiosemicarbazones | Radical cation intermediates | 1,3,4-Thiadiazole |

| Domino reaction mdpi.com | N-Heteroarylamidines | Rearranged cyclic intermediate | 1,2,3-Thiadiazole |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Potential

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ymerdigital.com This method is instrumental in predicting the activity of new, unsynthesized molecules, thereby guiding drug discovery efforts. ymerdigital.comnih.gov For thiadiazole derivatives, numerous QSAR studies have been conducted to explore their potential as anticancer, anti-inflammatory, and radioprotecting agents. ymerdigital.comproquest.comnih.gov

A typical QSAR study begins with the optimization of the 3D structures of the thiadiazole compounds using quantum mechanical methods. ymerdigital.comproquest.com Subsequently, various molecular descriptors are calculated, which quantify different aspects of the molecule's physicochemical properties, such as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), and hydrophobic (e.g., Log P) characteristics. proquest.comnih.gov Using statistical methods like Multiple Linear Regression (MLR), a mathematical model is developed that correlates a selection of these descriptors with the observed biological activity. ymerdigital.comproquest.comresearchgate.net

For example, a QSAR study on 1,3,4-thiadiazole derivatives as anti-proliferative agents against lung cancer cell lines identified a robust model based on descriptors calculated using the semi-empirical PM7 method. ymerdigital.comresearchgate.net Another study on the anti-inflammatory activity of 1,3,4-thiadiazole derivatives established a correlation using descriptors like net atomic charges, dipole moment, Log P, and HOMO-LUMO energies. proquest.com The statistical validity of these models is rigorously tested to ensure their predictive power. ymerdigital.comresearchgate.net Such models can reveal which structural features are crucial for biological activity, suggesting that for a compound like this compound, properties related to its oxane ring and the electronic nature of the thiadiazole core would be significant determinants of its potential biological profile. semanticscholar.org

Table 2: Examples of Descriptors Used in QSAR Models for Thiadiazole Derivatives

| Descriptor Type | Specific Descriptor Example | Associated Biological Activity | Reference |

|---|---|---|---|

| Electronic | HOMO/LUMO Energy | Anti-inflammatory, Anticancer | proquest.comnih.gov |

| Thermodynamic | Hydration Energy | Anti-inflammatory | proquest.com |

| Topological | Kappa2 (Shape Index) | Antitubulin | nih.gov |

| Hydrophobic | Log P | Anti-inflammatory, Antitubulin | proquest.comnih.gov |

| Steric | Molecular Weight | Anti-inflammatory | proquest.com |

| Electrostatic | Quadrupole1 | Antitubulin | nih.gov |

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target protein. This technique is fundamental for understanding the mechanism of action at a molecular level, focusing on how a molecule like this compound might interact with a specific biological target. nih.govnih.gov

Docking studies on various thiadiazole derivatives have revealed key interactions that contribute to their biological activities. nih.govresearchgate.net These interactions typically include hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking or electrostatic interactions. nih.govnih.gov For example, docking studies of 1,3,4-thiadiazole derivatives as inhibitors of Dihydrofolate Reductase (DHFR), an anticancer and antimicrobial target, showed that potent inhibitors form critical hydrogen bonds and arene-arene interactions with specific amino acid residues like Ser59 and Phe31 in the enzyme's active site. nih.govresearchgate.net

In another study, N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives were docked into the active site of the COVID-19 main protease (6LU7). nih.gov The results indicated that these compounds form multiple hydrogen bonds with key residues such as GLU166, LEU141, and CYS145, explaining their potential inhibitory activity. nih.gov The binding energy, calculated as a docking score, provides a quantitative estimate of the binding affinity. nih.govuowasit.edu.iq For this compound, the oxane ring could participate in hydrogen bonding or hydrophobic interactions, while the amine group and nitrogen atoms of the thiadiazole ring are potential hydrogen bond donors and acceptors, respectively, which are crucial for specific target recognition and binding. mdpi.com

Table 3: Protein-Ligand Interactions from Molecular Docking of Thiadiazole Derivatives

| Protein Target | Thiadiazole Derivative Class | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| Dihydrofolate Reductase (DHFR) | 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole | Ser59, Phe31 | Hydrogen bond, Arene-arene | nih.govresearchgate.net |

| COVID-19 Main Protease (6LU7) | 5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine | GLU166, LEU141, CYS145, HIS163 | Hydrogen bond | nih.gov |

| Chemokine Receptor (6AKX) | 5-amino-1,3,4-thiadiazole-isatin hybrids | Not specified | Hydrogen bond, Hydrophobic | nih.gov |

| ADP-sugar pyrophosphatase (NUDT5) | 5-(amino)-1,3,4-thiadiazol-2-yl)benzene-triol | Not specified | Hydrogen bond | uowasit.edu.iqresearchgate.net |

| Abl protein kinase | N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | Met318, Tyr253, Thr315 | Hydrogen bond, Hydrophobic | mdpi.com |

Biological Activity and Molecular Target Identification of 5 Oxan 4 Yl 1,2,4 Thiadiazol 3 Amine Excluding Clinical Human Trial Data, Dosage, and Safety

Structure-Activity Relationship (SAR) Studies for Biological Potency

Further research and publication of in vitro and in vivo studies are necessary to elucidate the biological activity and potential molecular targets of 5-(Oxan-4-yl)-1,2,4-thiadiazol-3-amine.

Research on this compound Remains Undisclosed

Initial investigations into the biological activity and molecular profile of the chemical compound this compound have yielded no publicly available scientific data. Extensive searches of scholarly articles, and research databases have not produced any specific information regarding its molecular targets, mechanisms of action, or potential therapeutic applications.

The 1,2,4-thiadiazole (B1232254) scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a common feature in many biologically active molecules. Derivatives of this core structure have been explored for a wide range of pharmacological activities. However, the specific derivative, this compound, which features an oxane (tetrahydropyran) ring, does not appear in the current body of published research.

Consequently, details regarding its biological effects, including the identification and validation of its specific molecular targets, are not available. There is no information on target deconvolution strategies that may have been employed, nor any data on potential mechanisms such as cysteine thiol trapping.

Similarly, investigations into its cellular mechanisms of action, such as the induction of cell cycle arrest or apoptosis, have not been reported. Furthermore, there is no preclinical or theoretical information available concerning the development of prodrug strategies to enhance its bioavailability.

The absence of any research data prevents a detailed analysis as requested. The scientific community awaits future studies that may shed light on the potential biological properties of this particular compound.

Potential Applications of 5 Oxan 4 Yl 1,2,4 Thiadiazol 3 Amine and Its Derivatives in Advanced Chemical Disciplines Excluding Clinical Applications

Utility as Ligands in Coordination Chemistry and Metal Complexes

The 1,2,4-thiadiazole (B1232254) ring system contains both nitrogen and sulfur atoms, which are excellent donor atoms for coordinating with metal ions. This makes 5-(Oxan-4-yl)-1,2,4-thiadiazol-3-amine and its derivatives promising candidates for use as ligands in coordination chemistry. The nitrogen atoms of the thiadiazole ring and the exocyclic amine group can act as coordination sites, potentially forming stable chelate rings with metal centers.

The presence of the oxane group could influence the solubility and steric properties of the resulting metal complexes, potentially leading to novel structural motifs and reactivity. The specific coordination behavior would depend on the metal ion, the solvent system, and the reaction conditions. Research on related thiadiazole derivatives has shown their ability to form complexes with a variety of transition metals, leading to materials with interesting magnetic, optical, and catalytic properties.

Table 1: Potential Coordination Modes of this compound

| Donor Atoms Involved | Potential Coordination Mode | Resulting Complex Type |

| Ring Nitrogen (N2 or N4) | Monodentate | Simple coordination complex |

| Ring Nitrogen and Exocyclic Amine Nitrogen | Bidentate (Chelating) | Chelate complex |

| Ring Sulfur and Ring Nitrogen | Bidentate (Bridging) | Polynuclear complex or coordination polymer |

Role as Building Blocks in Supramolecular Chemistry and Polymer Science

The ability of the 1,2,4-thiadiazole ring to participate in hydrogen bonding and π-π stacking interactions makes this compound a potential building block for the construction of supramolecular assemblies. The amine group can act as a hydrogen bond donor, while the nitrogen atoms of the thiadiazole ring can act as hydrogen bond acceptors.

Furthermore, the aromatic nature of the thiadiazole ring allows for π-π stacking interactions, which can contribute to the stability and organization of supramolecular structures. By modifying the substituents on the thiadiazole ring, it is possible to tune these non-covalent interactions to create specific architectures, such as liquid crystals or porous organic frameworks.

In polymer science, derivatives of this compound could be incorporated into polymer backbones or as pendant groups. The introduction of the thiadiazole moiety can impart desirable properties to the polymer, such as thermal stability, specific electronic properties, or the ability to coordinate with metals.

Applications in Agrochemical Research (e.g., lead compounds for herbicides, fungicides, insecticides)

Thiadiazole derivatives have a well-established history in agrochemical research, with some compounds commercialized as pesticides. The 1,2,4-thiadiazole scaffold is considered a "pharmacophore" in this field, meaning it is a key structural feature responsible for biological activity.

Herbicides: Certain 1,2,4-thiadiazole derivatives have been reported to exhibit herbicidal activity. The mode of action can vary, but they often interfere with essential biochemical pathways in plants.

Fungicides: The antifungal properties of thiadiazoles are also widely recognized. They can inhibit the growth of various pathogenic fungi that affect crops.

Insecticides: Some 1,2,4-thiadiazole derivatives have shown insecticidal activity against a range of agricultural pests.

The specific substitution pattern on the thiadiazole ring is crucial for determining the type and potency of its agrochemical activity. The presence of the oxane and amine groups in this compound could influence its uptake, transport, and interaction with biological targets in weeds, fungi, or insects, making it a candidate for screening in agrochemical discovery programs.

Development as Probes for Biological Systems and Chemical Biology Tools

By attaching a fluorophore to the this compound scaffold, or by designing derivatives that become fluorescent upon interaction with a specific biological target, it may be possible to develop novel probes. The amine group provides a convenient handle for chemical modification and conjugation to other molecules. The oxane group might enhance water solubility and cell permeability, which are important properties for biological probes.

Exploration in Materials Science for Optoelectronic or Other Functional Materials

Thiadiazole-containing compounds, particularly those with extended π-conjugated systems, have been investigated for their potential in materials science, especially in the field of optoelectronics. These materials can exhibit interesting electronic and optical properties, making them suitable for applications in:

Organic Light-Emitting Diodes (OLEDs): Thiadiazole derivatives can be used as electron-transporting or emissive materials in OLEDs.

Organic Photovoltaics (OPVs): They can function as electron-acceptor materials in the active layer of solar cells.

Organic Field-Effect Transistors (OFETs): Some thiadiazole-based polymers have shown semiconducting properties suitable for use in transistors.

While this compound itself is not a highly conjugated system, it could serve as a precursor for the synthesis of more extended structures. For example, the amine group could be used to build larger molecules with desirable optoelectronic properties.

Advanced Analytical Reagents or Chemo-sensors

The coordination properties of the 1,2,4-thiadiazole ring and the amine group suggest that this compound and its derivatives could be developed as analytical reagents or chemosensors for the detection of specific metal ions or other analytes.

Upon binding to a target analyte, a measurable change in a physical property, such as color (colorimetric sensor) or fluorescence (fluorometric sensor), could be observed. The selectivity of the sensor would be determined by the specific interactions between the thiadiazole derivative and the analyte. The oxane group could be modified to enhance the solubility of the sensor in different media.

Future Perspectives and Emerging Research Directions for 5 Oxan 4 Yl 1,2,4 Thiadiazol 3 Amine

Development of More Efficient and Environmentally Benign Synthetic Methodologies

The traditional synthesis of heterocyclic compounds often involves multi-step processes that can be time-consuming and generate significant chemical waste. mdpi.com Consequently, a major thrust in future research is the development of greener, more efficient synthetic routes for 5-(Oxan-4-yl)-1,2,4-thiadiazol-3-amine.

Key areas of focus include:

Green Catalysis: The use of environmentally benign catalysts is a cornerstone of sustainable chemistry. mdpi.com Research is anticipated to explore novel catalytic systems that can facilitate the construction of the 1,2,4-thiadiazole (B1232254) ring with higher yields and fewer byproducts. This includes the use of heterogeneous catalysts, which can be easily recovered and reused, and biocatalysts that operate under mild conditions.

Alternative Activation Methods: Non-traditional activation methods such as microwave irradiation and ultrasound are being investigated to accelerate reaction times and improve energy efficiency. mdpi.combepls.com For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times for various heterocyclic compounds. bepls.com

Eco-Friendly Solvents: The replacement of hazardous organic solvents with greener alternatives like water, ethanol (B145695), or ionic liquids is a critical goal. mdpi.comyoutube.com An iodine-mediated synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles in water has already demonstrated a metal-free, environmentally benign strategy that is scalable. organic-chemistry.org

One-Pot Reactions: Designing multi-component, one-pot reactions where starting materials are converted to the final product in a single step without isolating intermediates can significantly improve efficiency and reduce waste. tandfonline.com

| Green Synthesis Strategy | Potential Advantage for this compound Synthesis |

| Microwave/Ultrasound | Reduced reaction times, lower energy consumption. mdpi.commdpi.com |

| Green Solvents (e.g., water, ethanol) | Reduced toxicity and environmental impact, simplified purification. mdpi.com |

| Heterogeneous Catalysis | Catalyst reusability, simplified product isolation. mdpi.com |

| One-Pot, Multi-Component Reactions | Increased efficiency, reduced waste and resource consumption. tandfonline.com |

Exploration of Undiscovered Reactivity Profiles and Novel Transformations

A deeper understanding of the intrinsic reactivity of the this compound core is essential for its application as a versatile building block in medicinal chemistry. Future research will likely focus on exploring novel chemical transformations beyond simple functional group modifications.

The 1,2,4-thiadiazole ring is generally stable due to its aromatic character. However, the carbon at the 5-position is known to be the most reactive site for nucleophilic substitution. researchgate.net This inherent reactivity provides a key starting point for derivatization. Conversely, electrophilic reactions on the carbon atoms are limited. researchgate.net

Future investigations may explore:

Metal-Catalyzed Cross-Coupling Reactions: Applying modern cross-coupling methodologies to functionalize the thiadiazole ring or the oxane moiety could rapidly generate a library of diverse analogs.

Cycloaddition Reactions: Investigating the potential of the thiadiazole ring to participate in cycloaddition reactions could lead to the synthesis of novel, complex heterocyclic systems with unique three-dimensional structures.

Ring-Opening Metathesis: Some studies have shown that the 1,2,4-thiadiazole ring can undergo nucleophilic attack by cysteine residues in proteins, leading to ring-opening. nih.gov Exploring this reactivity under various conditions could unveil new pathways for creating covalent inhibitors or prodrugs.

Deeper Mechanistic Elucidation of Biological Activities and Pathway Modulation

While the broader class of 1,2,4-thiadiazoles is known for a wide range of biological activities—including antimicrobial, anti-inflammatory, and anticancer effects—the specific mechanisms of action for this compound are yet to be fully elucidated. rsc.orgnih.gov A critical future direction is to move beyond phenotypic screening to detailed mechanistic studies.

A key hypothesis for the bioactivity of some 1,2,4-thiadiazoles is their function as "electrophilic warheads." eurekaselect.com They can act as thiol trapping agents, where the N-S bond of the thiadiazole ring is attacked by the cysteine thiol of a target protein. This reaction forms a disulfide bond, leading to the inactivation of the enzyme. eurekaselect.comcdmf.org.br This mechanism has been proposed for the inhibition of cysteine proteases like cathepsin B. cdmf.org.brnih.gov

Future research will need to:

Identify Protein Targets: Utilize techniques like affinity chromatography and proteomics to identify the specific cellular proteins that interact with the compound.

Validate Mechanism of Action: Conduct biochemical and cellular assays to confirm whether the compound acts as a covalent inhibitor of cysteine-containing enzymes, as has been suggested for other 1,2,4-thiadiazoles. nih.gov

Pathway Analysis: Employ systems biology approaches to understand how the compound modulates cellular signaling pathways to exert its therapeutic effects.

Design and Synthesis of Advanced Derivatives with Tuned Biological Specificity

Building on a deeper mechanistic understanding, the rational design and synthesis of advanced derivatives of this compound will be a major focus. The goal is to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how molecular modifications influence biological activity. rsc.orgnih.gov

Future strategies will involve modifying the core scaffold in several ways:

Substitution on the Amino Group: The 3-amino group is a prime site for modification to introduce different functional groups, potentially altering solubility, cell permeability, and target binding.

Modification of the Oxane Ring: Altering the oxane moiety could influence the compound's conformation and pharmacokinetic profile.

Hybrid Molecules: Combining the 1,2,4-thiadiazole core with other known pharmacophores could lead to hybrid molecules with dual-action mechanisms or enhanced potency. mjcce.org.mk

For example, replacing the methyl-thiazole part of a known PPARδ agonist with a 1,2,4-thiadiazole unexpectedly introduced potent activity at PPARα, leading to a new series of dual agonists. nih.gov This highlights how subtle changes to the heterocyclic core can dramatically alter biological specificity.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction